Aminolevulinic acid phosphate

Vue d'ensemble

Description

Aminolevulinic acid phosphate is a derivative of aminolevulinic acid, a non-proteinogenic five-carbon amino acid. Aminolevulinic acid is a key precursor in the biosynthesis of tetrapyrrole compounds, such as heme, chlorophyll, and vitamin B12. This compound plays a crucial role in various biological processes, including cell growth and metabolic flux regulation. This compound is particularly significant in medical applications, especially in photodynamic therapy for cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminolevulinic acid phosphate can be synthesized through chemical and biotechnological methods. The chemical synthesis involves the condensation of succinyl-CoA and glycine, catalyzed by aminolevulinic acid synthase with pyridoxal phosphate as a co-factor. This reaction occurs in a one-step biotransformation process .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches due to the complexity and low yield of chemical synthesis. Engineered microorganisms, such as Corynebacterium glutamicum, are used to produce aminolevulinic acid from renewable bioresources. This process involves metabolic engineering to enhance the biosynthetic pathway and optimize the production conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Aminolevulinic acid phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form protoporphyrin IX, a photosensitizer used in photodynamic therapy.

Reduction: Reduction reactions can convert this compound into other intermediates in the tetrapyrrole biosynthesis pathway.

Substitution: Substitution reactions involve the replacement of functional groups in this compound, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include protoporphyrin IX, heme, and other tetrapyrrole compounds .

Applications De Recherche Scientifique

Cancer Diagnosis and Treatment

5-ALA has gained prominence in photodynamic therapy (PDT) for cancer treatment. It is converted into protoporphyrin IX (PpIX) within cancer cells, which can be activated by light to produce reactive oxygen species that induce cell death.

Case Studies

- Study on Glioblastoma : In a clinical trial involving patients with glioblastoma, 5-ALA was administered prior to surgery. The fluorescence of PpIX allowed surgeons to distinguish tumor tissue from healthy brain tissue, improving resection outcomes and reducing recurrence rates .

- Breast Cancer : Another study reported that patients receiving PDT with 5-ALA showed significant tumor reduction compared to those receiving standard care alone .

Diabetes Management

Recent research has explored the use of 5-ALA phosphate in managing type 2 diabetes. Its antioxidant properties may help improve insulin sensitivity and glycemic control.

Clinical Trials

- Bahrain Study : A randomized controlled trial assessed the safety and efficacy of 5-ALA combined with sodium ferrous citrate (SFC) in patients with uncontrolled type 2 diabetes. Results indicated that participants experienced improved fasting glucose levels without significant adverse effects .

Anti-inflammatory Effects

5-ALA has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Research Findings

- A study indicated that 5-ALA could reduce markers of inflammation in patients with mild COVID-19 symptoms. While it did not significantly alter viral load, patients reported faster symptom relief when treated with 5-ALA/SFC compared to controls .

Cognitive Function Improvement

Emerging evidence suggests that 5-ALA may enhance cognitive function, particularly in conditions like ATR-X syndrome.

Observational Studies

- Patients treated with 5-ALA showed improvements in cognitive assessments compared to baseline measurements. This effect is hypothesized to be linked to enhanced mitochondrial function due to increased heme synthesis .

Data Table: Summary of Clinical Applications

Mécanisme D'action

Aminolevulinic acid phosphate exerts its effects through its conversion into protoporphyrin IX, a potent photosensitizer. Upon administration, this compound is metabolized to protoporphyrin IX, which accumulates preferentially in cancer cells. When exposed to light of appropriate wavelength, protoporphyrin IX generates reactive oxygen species, causing cell damage and apoptosis. This mechanism is the basis for its use in photodynamic therapy .

Comparaison Avec Des Composés Similaires

Aminolevulinic acid phosphate is unique due to its role as a precursor in the biosynthesis of tetrapyrrole compounds. Similar compounds include:

Methyl aminolevulinate: Another photosensitizer used in photodynamic therapy, but with different pharmacokinetics and applications.

Protoporphyrin IX: The direct product of this compound metabolism, used in various medical applications.

Chlorophyll: A tetrapyrrole compound synthesized from aminolevulinic acid, essential for photosynthesis in plants.

This compound stands out due to its versatility in medical, agricultural, and industrial applications, making it a valuable compound in scientific research and practical use.

Activité Biologique

Aminolevulinic acid phosphate (5-ALAP) is a derivative of 5-aminolevulinic acid (5-ALA), a compound with significant biological activity due to its role in heme biosynthesis and various metabolic pathways. This article explores the biological activity of 5-ALAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

5-ALA is a precursor in the biosynthetic pathway of heme, which is crucial for various biological functions, including oxygen transport and energy metabolism. The conversion of 5-ALA into protoporphyrin IX (PpIX) occurs in the mitochondria and is catalyzed by several enzymes, including porphobilinogen deaminase and coproporphyrinogen oxidase. This pathway is essential for the production of heme, which subsequently plays a critical role in mitochondrial respiration and energy production.

Key Enzymes in Heme Biosynthesis:

| Enzyme | Function |

|---|---|

| 5-ALA Synthase | Catalyzes the condensation of glycine and succinyl-CoA to form 5-ALA |

| Porphobilinogen Deaminase | Converts 5-ALA into porphobilinogen |

| Coproporphyrinogen Oxidase | Converts coproporphyrinogen into protoporphyrinogen IX |

5-ALAP has been shown to enhance mitochondrial function by activating cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain, leading to increased ATP production and reduced oxidative stress . Additionally, it induces the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage by degrading excess heme and producing bilirubin, a potent antioxidant .

2. Therapeutic Applications

The biological activity of 5-ALAP has led to its exploration in various therapeutic contexts:

Photodynamic Therapy (PDT):

5-ALAP has been utilized in photodynamic therapy for cancer treatment. When exposed to specific wavelengths of light, PpIX accumulates in tumor cells, leading to localized oxidative damage and cell death. This approach has shown promise in treating conditions such as basal cell carcinoma .

Neuroprotection:

Research indicates that 5-ALA can exert neuroprotective effects by mitigating oxidative stress and improving mitochondrial function in neuronal cells. A study demonstrated that 5-ALA administration reduced cell death induced by low inorganic phosphate levels in neuroblastoma cells, suggesting potential applications in neurodegenerative diseases .

Immune Modulation:

The upregulation of HO-1 by 5-ALAP also suggests its role in modulating immune responses. By enhancing HO-1 expression, 5-ALAP may help prevent excessive immune reactions that can lead to tissue damage during inflammatory processes .

3. Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 5-ALAP:

- Neuroprotective Effects:

- Photodynamic Therapy Efficacy:

- Energy Metabolism Enhancement:

Propriétés

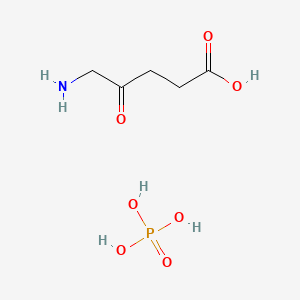

IUPAC Name |

5-amino-4-oxopentanoic acid;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.H3O4P/c6-3-4(7)1-2-5(8)9;1-5(2,3)4/h1-3,6H2,(H,8,9);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNWBYZHOAIHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235827 | |

| Record name | Aminolevulinic acid phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868074-65-1 | |

| Record name | Aminolevulinic acid phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868074651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminolevulinic acid phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOLEVULINIC ACID PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM8DCR39GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.